molecular formula C12H17N B1222870 4-Cyclohexylaniline CAS No. 6373-50-8

4-Cyclohexylaniline

Cat. No.: B1222870
CAS No.: 6373-50-8
M. Wt: 175.27 g/mol
InChI Key: JLNMBIKJQAKQBH-UHFFFAOYSA-N
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Description

4-Cyclohexylaniline, also known as 4-Cyclohexylbenzenamine, is an organic compound with the molecular formula C12H17N. It is a derivative of aniline where the para position of the benzene ring is substituted with a cyclohexyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclohexylaniline can be synthesized through several methods. One common method involves the reaction of cyclohexyllithium with chlorobenzene. The specific procedure involves adding cyclohexyllithium to chlorobenzene while controlling the temperature and reaction time to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-nitrocyclohexylbenzene. This process involves the reduction of the nitro group to an amine group using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Acetyl Halides: Used in nucleophilic acylation reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

    N-(4-Cyclohexylphenyl)acetamide: Formed from nucleophilic acylation.

    4-Nitrocyclohexylbenzene: Formed from nitration reactions.

Scientific Research Applications

4-Cyclohexylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclohexylaniline involves its interaction with various molecular targets. As an aniline derivative, it can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity towards certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

    Aniline: The parent compound of 4-Cyclohexylaniline, with a simpler structure lacking the cyclohexyl group.

    Cyclohexylamine: Similar in structure but lacks the aromatic benzene ring.

    4-Methylcyclohexylaniline: Similar structure with a methyl group instead of a hydrogen atom on the cyclohexyl ring.

Uniqueness: this compound is unique due to the presence of both an aromatic benzene ring and a cyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

4-cyclohexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNMBIKJQAKQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60213154
Record name 4-Cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6373-50-8
Record name 4-Cyclohexylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6373-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclohexylaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclohexylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60213154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexylaniline
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Cyclohexylaniline exert its effect on steroidogenesis?

A1: this compound acts as a potent aromatase inhibitor. [] Aromatase is an enzyme crucial for the conversion of androgens (like testosterone and androstenedione) to estrogens. By inhibiting aromatase, this compound effectively reduces the production of estradiol. [, ] This inhibition has downstream consequences on progesterone production in the human corpus luteum. While low, physiological concentrations of estradiol can stimulate progesterone production, higher, pharmacological levels of estradiol can have the opposite effect, leading to a decrease in progesterone production. [] Therefore, by reducing estradiol levels, this compound can indirectly influence progesterone synthesis.

Q2: What is known about the structural features of this compound that are important for its activity?

A2: this compound is a structurally simpler analog of the drug aminoglutethimide, yet it exhibits greater potency in inhibiting aromatase. [] Studies have shown that the arylamine moiety of both this compound and aminoglutethimide is essential for their inhibitory activity. [] This arylamine group is responsible for coordinating with the heme-iron of the aromatase cytochrome P450 enzyme, leading to its inhibition. [] Interestingly, unlike aminoglutethimide, this compound does not require the complex glutarimide ring or the chiral 3-ethyl substituent for high-affinity binding to aromatase. [] This suggests that the specific structure of the cyclohexyl group in this compound plays a crucial role in its interaction with the aromatase enzyme.

Q3: Beyond its role in steroidogenesis, has this compound been investigated for other applications?

A3: Recent research has explored the potential use of this compound as part of a novel alkylating chemotherapeutic agent, specifically a phenyl-chloroethyl urea derivative. [, ] In these studies, this compound was reacted with 2-ethyl isocyanate to form cyclohexylphenyl-chloroethyl urea (CCEU). CCEU demonstrated promising anti-proliferative effects on multiple myeloma and acute myeloid leukemia (AML) cells. [, ] This activity was linked to CCEU's ability to target and alkylate prohibitin, a mitochondrial protein found to be overexpressed in these cancer cells. [, ] While further research is needed to fully elucidate the mechanism of action and therapeutic potential of CCEU, these studies highlight the possibility of utilizing this compound as a building block for novel anticancer agents.

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